molecular formula C9H12BrNO B1520230 4-Bromo-2-tert-butoxypyridine CAS No. 1086381-36-3

4-Bromo-2-tert-butoxypyridine

Cat. No.: B1520230
CAS No.: 1086381-36-3
M. Wt: 230.1 g/mol
InChI Key: NCDASAXVWHEWJS-UHFFFAOYSA-N
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Description

4-Bromo-2-tert-butoxypyridine is a unique chemical compound with the empirical formula C9H12BrNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 230.10 . The SMILES string representation is CC(C)(C)Oc1cc(Br)ccn1 , and the InChI representation is 1S/C9H12BrNO/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .

Scientific Research Applications

Catalysis and Reaction Mechanisms

4-Bromo-2-tert-butoxypyridine serves as an essential intermediate and reagent in catalysis, aiding in the understanding of reaction mechanisms. For instance, the study by Baertsch et al. (2002) explores the formation of Brønsted acid sites during dehydration of 2-butanol on tungsten oxide catalysts. Here, substituted pyridines, including compounds similar to this compound, were used to titrate Brønsted acid sites, providing insights into the catalytic process and the active sites' formation on the catalyst surface Baertsch et al., 2002.

Plant Physiology Research

Grossmann (1990) discusses the use of plant growth retardants, including pyridine derivatives, in physiological research. These compounds, functioning as inhibitors of cytochrome P-450 dependent monooxygenases, offer valuable insights into the regulation of terpenoid metabolism, impacting plant growth, cell division, and senescence Grossmann, 1990.

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . It has a hazard statement of H302, indicating that it is harmful if swallowed . It falls under the hazard classification of Acute Tox. 4 Oral . It’s also classified under WGK 3, indicating a high hazard to water .

Properties

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDASAXVWHEWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671698
Record name 4-Bromo-2-tert-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086381-36-3
Record name 4-Bromo-2-(1,1-dimethylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-tert-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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